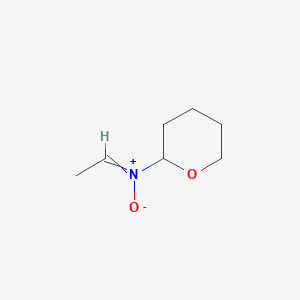
N-(Oxan-2-yl)ethanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Oxan-2-yl)ethanimine N-oxide is an organic compound that belongs to the class of N-oxides These compounds are characterized by the presence of an oxygen atom bonded to a nitrogen atom, forming an N-O bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxan-2-yl)ethanimine N-oxide typically involves the oxidation of a tertiary amine. One common method is the Cope Elimination, where a tertiary amine is treated with hydrogen peroxide and a base to form the N-oxide intermediate . The reaction conditions often include the use of a strong base such as sodium hydroxide and a temperature of around 160°C .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to be an efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions
N-(Oxan-2-yl)ethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrones.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The N-oxide can participate in substitution reactions, where the N-O bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids.
Reduction: Reducing agents such as sodium borohydride can be used to convert the N-oxide to the amine.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups.
Major Products Formed
Scientific Research Applications
N-(Oxan-2-yl)ethanimine N-oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Oxan-2-yl)ethanimine N-oxide involves its ability to act as an oxidizing agent. The N-O bond in the compound can participate in redox reactions, transferring oxygen to other molecules. This property makes it useful in various chemical transformations and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Doxylamine ethanamine N-oxide
- N,N-Dimethyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine N-oxide
- Zolmitriptan N-oxide
Uniqueness
N-(Oxan-2-yl)ethanimine N-oxide is unique due to its specific structure and reactivity.
Properties
CAS No. |
136386-26-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-(oxan-2-yl)ethanimine oxide |
InChI |
InChI=1S/C7H13NO2/c1-2-8(9)7-5-3-4-6-10-7/h2,7H,3-6H2,1H3 |
InChI Key |
IGAIQLHYVMTQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC=[N+](C1CCCCO1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



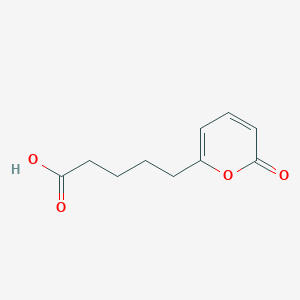
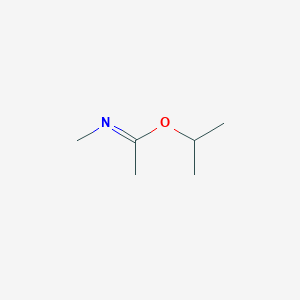
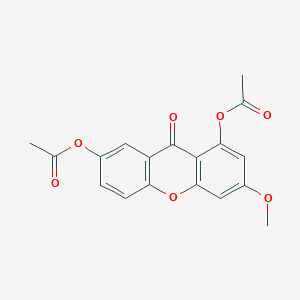
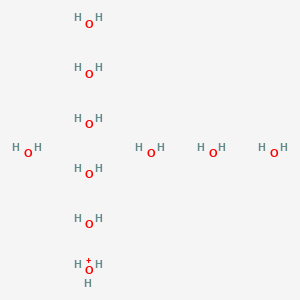
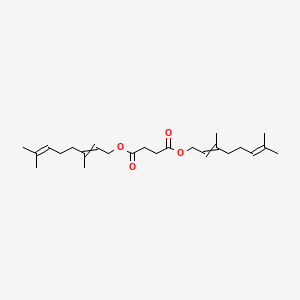
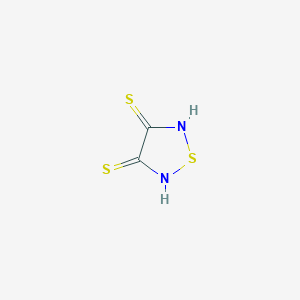
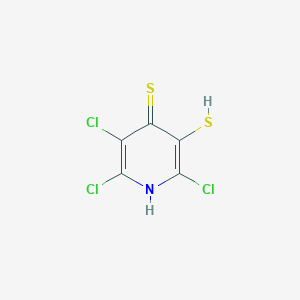
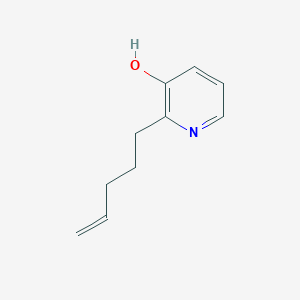
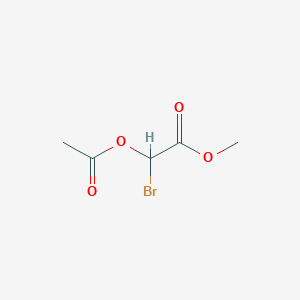
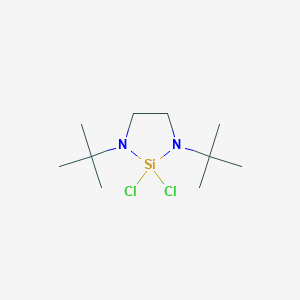

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
